REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[OH:18][C:12]1[CH:17]=[CH:16][C:15]([C:4]2([C:15]3[CH:16]=[CH:17][C:12]([OH:18])=[CH:13][CH:14]=3)[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:1][C:2]2=[O:3])=[CH:14][CH:13]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting crystal paste is stirred into 500 ml of benzene
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Hydrogen chloride gas dried over sulphuric acid
|
Type
|
CUSTOM
|
Details
|
is then passed in at 85° C., during which
|
Type
|
CUSTOM
|
Details
|
rises to 115° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature is maintained
|
Type
|
CUSTOM
|
Details
|
is passed in for a further 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the crystals, colored light yellow, which are thereupon obtained
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After recrystallization from acetone/chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying in a water pump vacuum at 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(C(NC2=CC=CC=C12)=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |